![molecular formula C8H5NO3 B13466526 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a pyridine derivative with the chemical formula C8H5NO3 and a molecular weight of 163.13 g/mol . This compound is known for its unique structure, which includes a fused furan and pyridine ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is synthesized through a multi-step reaction starting from 4-chloroanthranilic acid. The synthetic route involves the following steps:
Diazotization: The 4-chloroanthranilic acid is diazotized to form a diazonium salt.
Arylation: The diazonium salt undergoes arylation to introduce the furan ring.
Cyclization: The intermediate product is cyclized to form the fused ring system.
Sulfonation: The final step involves sulfonation to yield the desired compound.
Analyse Chemischer Reaktionen
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using various nucleophiles and electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with other similar compounds, such as:
Furo[3,4-b]pyridine-5,7-dione: A similar compound with a different substitution pattern.
3-bromofuro[3,4-b]pyridine-5,7-dione: A brominated derivative with distinct chemical properties.
Furo[3,4-b]pyrazine-5,7-dione: A related compound with a pyrazine ring instead of a pyridine ring.
Eigenschaften
Molekularformel |
C8H5NO3 |
|---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
4-methylfuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3 |
InChI-Schlüssel |
OMEVVZLNHXZHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


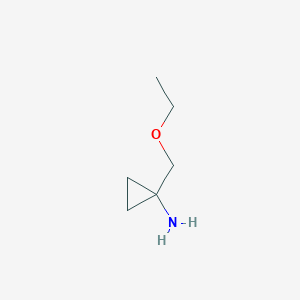
![4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride](/img/structure/B13466447.png)
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B13466449.png)


amine hydrochloride](/img/structure/B13466472.png)
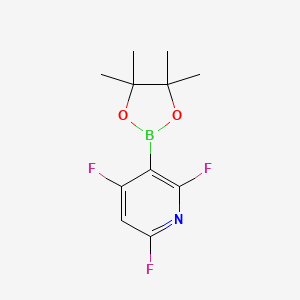
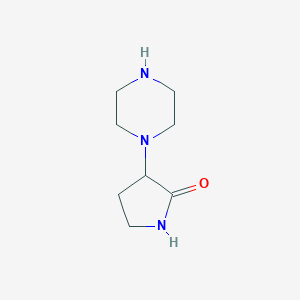
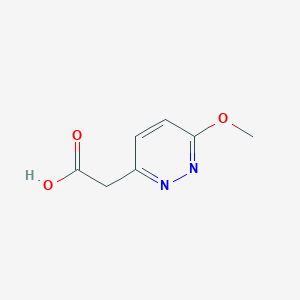
amine hydrochloride](/img/structure/B13466501.png)
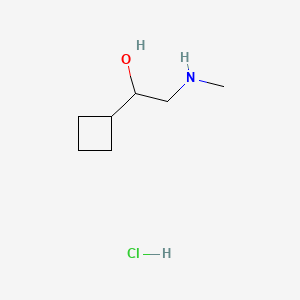
![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
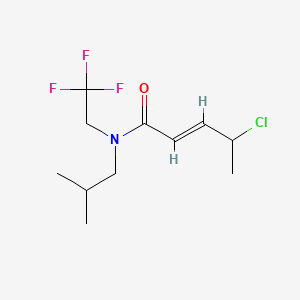
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
